molecular formula C12H12BrNO4 B14199704 Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate CAS No. 832734-37-9

Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B14199704
CAS No.: 832734-37-9
M. Wt: 314.13 g/mol
InChI Key: FQCUOUJUNPUGEW-UHFFFAOYSA-N
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Description

Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate: is an organic compound that features a bromine atom and a nitrophenyl group attached to a prop-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate typically involves the esterification of 3-bromo-3-(4-nitrophenyl)prop-2-enoic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: Formation of 3-hydroxy-3-(4-nitrophenyl)prop-2-enoate or similar derivatives.

    Reduction: Formation of Propan-2-yl 3-amino-3-(4-nitrophenyl)prop-2-enoate.

    Oxidation: Formation of Propan-2-yl 3-bromo-3-(4-nitrosophenyl)prop-2-enoate.

Scientific Research Applications

Chemistry: Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of complex molecules in organic synthesis due to its reactive bromine and nitro groups.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. The nitrophenyl group is known for its biological activity, and modifications of this compound can lead to the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate depends on the specific application. In biological systems, the nitrophenyl group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The bromine atom can also participate in halogen bonding, which can influence the compound’s interaction with biological targets.

Comparison with Similar Compounds

  • Propan-2-yl 3-bromo-3-(4-methylphenyl)prop-2-enoate
  • Propan-2-yl 3-bromo-3-(4-chlorophenyl)prop-2-enoate
  • Propan-2-yl 3-bromo-3-(4-fluorophenyl)prop-2-enoate

Uniqueness: Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making this compound versatile in synthetic applications. Additionally, the nitro group can enhance the biological activity of the compound, making it a valuable intermediate in drug development.

Properties

CAS No.

832734-37-9

Molecular Formula

C12H12BrNO4

Molecular Weight

314.13 g/mol

IUPAC Name

propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C12H12BrNO4/c1-8(2)18-12(15)7-11(13)9-3-5-10(6-4-9)14(16)17/h3-8H,1-2H3

InChI Key

FQCUOUJUNPUGEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C=C(C1=CC=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

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